molecular formula C9H12N2O2 B3024328 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid CAS No. 196100-87-5

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid

Cat. No.: B3024328
CAS No.: 196100-87-5
M. Wt: 180.2 g/mol
InChI Key: LISZLAMDPIISRU-UHFFFAOYSA-N
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Description

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. This compound is characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The presence of the acetic acid moiety attached to the indazole ring enhances its chemical reactivity and potential biological activity.

Mechanism of Action

Target of Action

The primary target of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid is the H+/K±ATPases . These are enzymes that play a crucial role in the physiological processes of cells, particularly in maintaining the pH balance within cells .

Mode of Action

The compound inhibits the activity of H+/K±ATPases . This inhibition leads to a change in the intracellular environment, specifically causing an intracellular acidification .

Biochemical Pathways

The inhibition of H+/K±ATPases affects the proton pump mechanism, which is responsible for maintaining the pH balance within cells . This disruption can lead to a cascade of effects on various biochemical pathways, particularly those that are sensitive to changes in intracellular pH .

Pharmacokinetics

Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by factors such as its molecular weight, solubility, and stability .

Result of Action

The primary result of the action of this compound is the inhibition of T cell proliferation . This is due to the intracellular acidification caused by the inhibition of H+/K±ATPases, which disrupts the normal functioning of the cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability . Additionally, the presence of other compounds or substances in the environment could potentially interact with the compound and alter its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization and functionalization. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted indazoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid is unique due to the presence of the acetic acid moiety, which enhances its chemical reactivity and potential biological activity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in scientific research and industry .

Properties

IUPAC Name

2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c12-9(13)5-8-6-3-1-2-4-7(6)10-11-8/h1-5H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LISZLAMDPIISRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid
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Reactant of Route 6
2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)acetic acid

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